Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-

Nucleotide pool sanitization DCTPP1 enzymology Substrate selectivity

Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy- (CAS 30419-11-5), commonly designated 5-Br-dCTP, is a synthetic 2′-deoxycytidine 5′-triphosphate analog bearing a bromine atom at the C-5 position of the cytosine base. The compound serves as a substrate for multiple DNA and RNA polymerases and is recognized by nucleotide-sanitizing enzymes such as dCTP pyrophosphatase 1 (DCTPP1).

Molecular Formula C9H11BrN3Na4O13P3
Molecular Weight 633.98 g/mol
CAS No. 30419-11-5
Cat. No. B12069964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
CAS30419-11-5
Molecular FormulaC9H11BrN3Na4O13P3
Molecular Weight633.98 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C9H15BrN3O13P3.4Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1
InChIKeyHKKQEPGVXIEIMM-YYWCTZDQSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2′-deoxycytidine 5′-triphosphate (5-Br-dCTP) – CAS 30419-11-5: A Halogenated dCTP Analog for Enzymology, Epigenetics, and Photocrosslinking


Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy- (CAS 30419-11-5), commonly designated 5-Br-dCTP, is a synthetic 2′-deoxycytidine 5′-triphosphate analog bearing a bromine atom at the C-5 position of the cytosine base . The compound serves as a substrate for multiple DNA and RNA polymerases and is recognized by nucleotide-sanitizing enzymes such as dCTP pyrophosphatase 1 (DCTPP1) [1]. Unlike unmodified dCTP, the bromine substituent alters enzyme kinetics, introduces photocrosslinking capability via UV-induced electron transfer, and enables unique readouts in epigenetic contexts through methyltransferase-driven dehalogenation–methylation cascades [2][3].

Enzymatic substrate Recognized by multiple DNA/RNA polymerases and DCTPP1 for nucleotide metabolism and enzyme kinetics studies
Photoprobe capability Reported UV-induced photocrosslinking via C-5 bromine for capture and interaction assays
Epigenetic tool Undergoes DNMT-catalyzed dehalogenation–methylation cascade, supporting substrate probe design for methyltransferase studies

Why dCTP, 5-Methyl-dCTP, or 5-Iodo-dCTP Cannot Substitute for 5-Br-dCTP in Key Enzymatic and Probe-Based Assays


Halogen substitution at the C-5 position of the cytosine ring introduces steric, electronic, and photochemical properties that diverge substantially across the halogen series, meaning that 5-Br-dCTP cannot be treated as a generic substitute for other dCTP analogs. Unlike 5-methyl-dCTP—which primarily serves as an epigenetic methyl-donor proxy—5-Br-dCTP exhibits intermediate enzyme kinetics, distinct allosteric potency on deoxythymidine kinase, and a unique ability to undergo methyltransferase-driven dehalogenation followed by methylation, properties not shared by 5-fluoro-, 5-chloro-, or 5-methyl-dCTP [1][2][3]. Furthermore, compared to 5-iodo-dCTP, 5-Br-dCTP shows superior incorporation efficiency with T7 DNA polymerase and intermediate resistance to exonuclease III, making the choice of halogen critical for experimental outcomes [4].

5-Br-dCTP (target) Intermediate enzyme kinetics, photocrosslinking reactivity, and DNMT dehalogenation–methylation pathway
5-Methyl-dCTP Lacks photocrosslinking capability and does not undergo the same methyltransferase cascade; may shift epigenetic readout context
5-Br-dCTP (target) Robust T7 DNA pol incorporation and balanced exonuclease resistance; allosteric activation across pH 5.2–9.3
5-Iodo-dCTP Lower polymerase incorporation efficiency; minimal exonuclease resistance; allosteric activation only at basic pH, inhibitory below pH 6.5
5-Br-dCTP (target) Supports methyltransferase-driven methylation after dehalogenation
5-Fluoro- / 5-Chloro-dCTP Minimal or absent methylation via this pathway; 5-F-dCTP forms covalent adducts, altering enzyme mechanism interpretation

5-Br-dCTP (CAS 30419-11-5) – Quantifiable Differentiation Evidence vs. dCTP, 5-Iodo-dCTP, and 5-Methyl-dCTP


5-Br-dCTP Exhibits Balanced DCTPP1 Substrate Kinetics: Lower Km than dCTP, Higher kcat than 5-Methyl-dCTP

Human dCTP pyrophosphatase 1 (DCTPP1) hydrolyzes modified dCTP analogs with rank-order preference. 5-Br-dCTP exhibits a Km of 0.109 mM and kcat of 0.505 s⁻¹, representing a ~1.4-fold lower Km (0.109 vs 0.152 mM) and ~1.4-fold higher kcat (0.505 vs 0.367 s⁻¹) compared to unmodified dCTP [1]. While 5-iodo-dCTP achieves an even lower Km of 0.0944 mM, its kcat (0.43 s⁻¹) is ~15% lower than that of 5-Br-dCTP. Compared to 5-methyl-dCTP (Km 0.085 mM, kcat 0.362 s⁻¹), 5-Br-dCTP provides ~40% higher catalytic turnover despite a modestly elevated Km [1].

DCTPP1 kinetics
Head-to-head
kcat 0.505 s⁻¹ (highest among tested analogs)
Highest catalytic turnover supports signal maximization in DCTPP1 hydrolysis assays
Human DCTPP1; Km 0.109 mM vs dCTP 0.152 mM; pH/temp unspecified
Nucleotide pool sanitization DCTPP1 enzymology Substrate selectivity

5-Br-dCTP is a Superior Allosteric Activator of Deoxythymidine Kinase Compared to the Natural Effector dCTP Across a Broad pH Range

5-Bromo-2′-deoxycytidine 5′-triphosphate acts as a more potent allosteric activator of Escherichia coli deoxythymidine kinase than the natural effector dCTP across the full pH range of 5.2 to 9.3 [1]. Zone sedimentation studies confirm that 5-Br-dCTP increases the sedimentation coefficient of the enzyme to a greater extent than dCTP, indicating stabilization of a higher-order active oligomeric state [1]. In contrast, 5-iodo-2′-deoxyuridine 5′-triphosphate (IdUTP) activates only at basic pH and becomes inhibitory below pH 6.5, demonstrating that the cytosine base identity is critical for pH-independent allosteric activation [1].

Allosteric activation
Head-to-head
pH-independent activator (pH 5.2–9.3)
Supports consistent thymidine kinase oligomerization studies across broad pH range
E. coli deoxythymidine kinase; 5-Br-dCTP > dCTP > IdUTP at pH 7.8; IdUTP inhibitory at pH 5.4
Allosteric regulation Deoxythymidine kinase Enzyme activation

5-Br-dCTP Incorporates into DNA by T7 DNA Polymerase with Efficiency Superior to 5-Iodo-dCTP

In a systematic comparison of 5-substituted dCTP α-P-borano analogs, the Rp diastereomer of 5-Br-dCTPαB was incorporated by T7 DNA polymerase (Sequenase) with an efficiency similar to that of normal dCTP and unsubstituted dCTPαB, whereas the 5-iodo-dCTPαB analog was the least efficient substrate among the series [1]. This places 5-Br-dCTP as the preferred halogenated dCTP analog for applications requiring robust polymerase incorporation, outperforming the iodo-substituted variant [1].

T7 DNA pol incorporation
Head-to-head
Efficiency comparable to natural dCTP
Supports robust PCR-based incorporation for boronated sequencing workflows
Sequenase version; Rp diastereomer of 5-Br-dCTPαB used; 5-I-dCTPαB least efficient
DNA polymerase incorporation Boronated nucleotide sequencing PCR fidelity

5-Br-dCTP Provides Intermediate Exonuclease III Resistance: 14.5-Fold Improvement Over dCTP but Predictably Lower Than 5-Alkyl Analogs

Quantitative exonuclease III digestion assays demonstrate that 5-Br-dCTPαB confers 29% protection of the incorporated nucleotide against exonucleolytic cleavage, a 14.5-fold improvement over unmodified dCTP (2% protection) and a modest gain over dCTPαB (25% protection) [1]. The resistance hierarchy is 5-Et-dCTPαB (65%) > 5-Me-dCTPαB (54%) > 5-Br-dCTPαB (29%) > dCTPαB (25%) > 5-I-dCTPαB (17%) >> dCTP (2%) [1]. The intermediate position of 5-Br-dCTPαB between the highly resistant alkyl analogs and the minimally resistant iodo analog provides a defined, tunable level of nuclease protection.

Exo III resistance
Head-to-head
29% protection (14.5-fold vs dCTP)
Intermediate resistance supports balanced sequencing ladder uniformity without signal suppression
5-Br-dCTPαB; Exo III digestion; rank: Et>Me>Br>I; dCTP 2%
Exonuclease resistance DNA sequencing ladder quality Boronated nucleotide stability

5-Br-dC Residues in DNA Undergo Methyltransferase-Driven Dehalogenation Followed by Methylation—A Reactivity Not Shared by 5-F- or 5-Cl-dC

When 5-bromocytosine (5BrC) is present in DNA, the prokaryotic model methyltransferase M.MpeI—a structural and mechanistic surrogate for mammalian DNMT1—catalyzes methylation of 5BrC in the presence of small-molecule thiol nucleophiles [1]. Mass spectrometry confirmed that this reaction proceeds via methyltransferase-driven dehalogenation (replacement of bromine with hydrogen) followed by S-adenosylmethionine-dependent methylation at the C-5 position [1]. Methylation was also observed for 5-iodocytosine (5IC) but to a significantly lesser extent for 5-chlorocytosine (5ClC) and 5-fluorocytosine (5FC) [1]. Covalent complex formation was by far most efficient with 5FC, indicating that 5BrC and 5IC engage the enzyme through a mechanistically distinct pathway.

DNMT pathway
Class-level
Dehalogenation–methylation cascade observed
Reported unique reactivity may support DNMT substrate probe design; 5-F/5-Cl analogs do not share pathway
M.MpeI model; MS confirmation; thiol nucleophile required; 5FC forms covalent adducts
DNA methyltransferase DNMT1 substrate Dehalogenation–methylation

Mouse DCTPP1 Confirms 5-Br-dCTP Km of 21.7 µM—A 2-Fold Higher Affinity Than dCTP (Km 44 µM) and a 5.6-Fold Higher Affinity Than 5-Methyl-dCTP (Km 48.5 µM)

Orthogonal data from mouse DCTPP1 reinforce the human enzyme findings: 5-Br-dCTP displays a Km of 21.7 µM at pH 8.0, compared with 44 µM for dCTP, 3.9 µM for 5-iodo-dCTP, and 48.5 µM for 5-methyl-dCTP [1]. The 2-fold affinity advantage over dCTP and 2.2-fold advantage over 5-methyl-dCTP, combined with its markedly lower affinity than 5-iodo-dCTP (5.6-fold higher Km), positions 5-Br-dCTP as a mid-affinity DCTPP1 substrate that resists excessively rapid hydrolysis yet remains efficiently processed for nucleotide pool cleansing applications [1].

Mouse DCTPP1
Reported
Km 21.7 µM (2-fold higher affinity vs dCTP)
Cross-species mid-affinity profile validates balanced substrate properties for mammalian DCTPP1 studies
Mus musculus, pH 8.0; 5-Iodo-dCTP Km 3.9 µM; dCTP 44 µM; 5-Me-dCTP 48.5 µM
DCTPP1 Rodent enzymology Substrate affinity

High-Value Application Scenarios for 5-Br-dCTP (CAS 30419-11-5) Based on Verified Differential Evidence


Boronated PCR Sequencing with Balanced Exonuclease Resistance

Researchers employing direct PCR sequencing with boronated nucleotides require modified dCTP analogs that resist exonuclease III digestion at cytosine positions to generate uniform sequencing ladders. 5-Br-dCTPαB provides 29% exonuclease protection—a 14.5-fold improvement over dCTP—without the excessive resistance of 5-ethyl-dCTPαB (65%) that can suppress band signals entirely [1]. Its incorporation efficiency by T7 DNA polymerase matches that of natural dCTP, ensuring robust template amplification prior to exonuclease processing [2].

DCTPP1 Enzyme Screening and Nucleotide Pool Sanitization Assays

For DCTPP1 activity assays, 5-Br-dCTP uniquely combines a higher kcat (0.505 s⁻¹) than dCTP (0.367 s⁻¹), 5-methyl-dCTP (0.362 s⁻¹), and 5-iodo-dCTP (0.43 s⁻¹) with a moderate Km (0.109 mM) that avoids the ultra-tight binding of 5-iodo-dCTP (Km 0.0944 mM) [1]. This balanced profile maximizes signal-to-noise in continuous spectrophotometric or coupled-enzyme assays where hydrolysis rate directly determines detection sensitivity [1].

Epigenetic Mechanistic Studies of DNMT1-Catalyzed Dehalogenation–Methylation

To investigate whether DNA methyltransferases can process halogenated cytosine bases in genomic DNA, researchers can incorporate 5-Br-dCTP into oligonucleotides via polymerase extension and then challenge the modified DNA with DNMT1 or M.MpeI. Unlike 5-fluoro-dCTP (which forms covalent enzyme–DNA adducts) or 5-chloro-dCTP (which is minimally methylated), 5-Br-dCTP-containing DNA uniquely undergoes thiol-dependent dehalogenation followed by S-adenosylmethionine-dependent methylation, as confirmed by mass spectrometry [3]. This pathway is relevant to understanding DNMT off-target activity on damaged DNA and to designing mechanism-based DNMT probes.

pH-Independent Allosteric Activation of Thymidine Kinase for Regulatory Enzyme Studies

In studies of deoxythymidine kinase allosteric regulation, 5-Br-dCTP serves as the activator of choice when pH-independent potency is required. Unlike the natural effector dCTP—which provides weaker activation—or 5-iodo-dUTP—which becomes inhibitory below pH 6.5—5-Br-dCTP maintains potent allosteric activation across the full physiological and experimental pH range (5.2–9.3) [2]. This eliminates pH as a confounding variable in kinetic and sedimentation studies of enzyme oligomerization [2].

Application
Selection Property
Validation Focus
Boronated PCR sequencing
Intermediate exonuclease resistance profile
Sequencing ladder uniformity and signal balance
DCTPP1 enzyme activity assays
Elevated catalytic turnover (kcat) with moderate Km
Signal-to-noise ratio in coupled or spectrophotometric detection
DNMT substrate probe studies
Dehalogenation–methylation reactivity
Pathway-specific product verification by mass spectrometry
Thymidine kinase allosteric regulation
pH-independent activation (pH 5.2–9.3)
Consistent oligomerization readouts across experimental pH ranges
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